2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the reaction of hydrazine derivatives with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid or its derivatives. One common method involves the cyclization of hydrazine with the oxadiazole precursor in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the desired product with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have similar applications in medicinal chemistry.
1,2,4-Oxadiazole Derivatives: These derivatives are widely studied for their biological activities and potential therapeutic applications.
Uniqueness
What sets 2-Hydrazinyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine apart is the combination of the hydrazinyl group with the oxadiazole and pyridine rings
Properties
IUPAC Name |
[6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-17-11-8-4-7-10(15-11)13-16-12(18-19-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHCMQVAYBTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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